2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine
Description
Significance of Fused Heterocyclic Scaffolds in Modern Medicinal Chemistry and Drug Discovery
Fused heterocyclic scaffolds are integral to the field of drug discovery and medicinal chemistry. These molecular architectures, which consist of two or more fused rings containing at least one heteroatom (such as nitrogen, oxygen, or sulfur), are prevalent in a vast number of pharmaceuticals and biologically active compounds. It is estimated that over 85% of physiologically active drugs feature a heterocyclic structure. ontosight.ai
The significance of these scaffolds lies in their structural and functional diversity. The rigid, three-dimensional frameworks of fused heterocycles provide a stable platform for the precise spatial orientation of various functional groups. This conformational rigidity can lead to higher binding affinities and selectivities for specific biological targets, such as enzymes and receptors. Furthermore, the inclusion of heteroatoms introduces unique electronic properties, modulating factors like polarity, hydrogen bonding capacity, and metabolic stability, which are critical for optimizing the pharmacokinetic and pharmacodynamic profiles of a drug candidate. The inherent structural variety within these systems allows for extensive customization, enabling the rational design and optimization of novel therapeutic agents. ontosight.airesearchgate.net
Overview of the Oxazolo[4,5-c]pyridine (B1611411) Core Structure and its Position in Heterocyclic Chemistry
The oxazolo[4,5-c]pyridine core is a bicyclic aromatic heterocycle formed by the fusion of an oxazole (B20620) ring and a pyridine (B92270) ring. Specifically, the fusion occurs at the 'c' face of the pyridine ring, corresponding to the 4 and 5 positions. This arrangement distinguishes it from its structural isomers, oxazolo[4,5-b]pyridine (B1248351) and oxazolo[5,4-b]pyridine, where the fusion occurs at different faces of the pyridine ring.
The core structure combines the chemical properties of both parent heterocycles. The pyridine ring is an electron-deficient (π-deficient) system, while the oxazole ring contains both a weakly basic nitrogen atom and an oxygen atom. The fusion of these two rings creates a unique electronic landscape that can influence its interactions with biological macromolecules. The synthesis of the oxazolo[4,5-c]pyridine scaffold can be achieved through various organic reactions, typically involving the cyclization of suitably substituted aminopyridines, such as 3-aminopyridin-4-ol. While isomers like oxazolo[4,5-b]pyridines and oxazolo[5,4-b]pyridines have been investigated for a wide range of biological activities including antimicrobial, anticancer, and anti-inflammatory properties, the oxazolo[4,5-c]pyridine system remains a less explored but promising scaffold. researchgate.netresearchgate.net
| Core Structure Name | Ring Fusion | General Structural Representation |
|---|---|---|
| Oxazolo[4,5-b]pyridine | Fusion at the 'b' face (positions 2 and 3) of the pyridine ring. | A fusion of oxazole and pyridine rings where the nitrogen of the pyridine is adjacent to the fusion bond. |
| Oxazolo[5,4-b]pyridine | Fusion at the 'b' face (positions 2 and 3) of the pyridine ring, with different oxazole orientation. | A fusion of oxazole and pyridine rings where the nitrogen of the pyridine is adjacent to the fusion bond, isomeric to the [4,5-b] system. |
| Oxazolo[4,5-c]pyridine | Fusion at the 'c' face (positions 3 and 4) of the pyridine ring. | A fusion of oxazole and pyridine rings where the nitrogen of the pyridine is one carbon away from the fusion bond. |
Rationalization of the 2-(4-Chlorobenzyl) Substitution within the Oxazolo[4,5-c]pyridine System
Benzyl (B1604629) Group: The aromatic phenyl ring is a common feature in drug molecules, often engaging in hydrophobic, π-π stacking, and cation-π interactions within protein binding pockets. ontosight.ai Its presence can significantly influence the compound's solubility and ability to cross biological membranes.
Methylene (B1212753) Linker (-CH₂-): This flexible linker separates the rigid oxazolopyridine core from the phenyl ring, allowing the aromatic moiety to rotate and adopt an optimal conformation for binding to a biological target. This conformational flexibility can be crucial for achieving high-affinity interactions.
Para-Chloro Substituent: The chlorine atom at the 4-position of the phenyl ring has a profound impact on the electronic and physicochemical properties of the molecule. As an electron-withdrawing group, it modifies the electron density of the phenyl ring. Furthermore, its lipophilic nature can enhance membrane permeability. The chlorine atom can also participate in specific halogen bonding interactions with protein residues, which can contribute to binding affinity and selectivity. The presence of the chloro group can also block a potential site of metabolic oxidation, potentially increasing the metabolic stability and half-life of the compound. researchgate.net
The combination of these features in the 2-(4-chlorobenzyl) group provides a balance of hydrophobicity, conformational flexibility, and specific electronic properties, making it a strategic choice for exploring the biological potential of the oxazolo[4,5-c]pyridine scaffold.
| Property | Description | Influence on Molecular Behavior |
|---|---|---|
| Molecular Weight | Approximately 125.57 g/mol (for C₇H₆Cl) | Contributes to the overall size and mass of the final compound. |
| Lipophilicity (LogP) | The chloro-substituent increases the lipophilicity compared to an unsubstituted benzyl group. | Can enhance membrane permeability and hydrophobic interactions with target proteins. |
| Electronic Effect | The chlorine atom is electron-withdrawing via induction and weakly deactivating. | Modifies the electronic character of the phenyl ring, potentially influencing binding and reactivity. |
| Steric Hindrance | The group provides moderate steric bulk. | Can influence the orientation of the molecule within a binding site. |
| Metabolic Stability | The para-position is blocked by chlorine, preventing potential para-hydroxylation. | May increase the compound's resistance to metabolic degradation. |
Research Aims and Scope for Investigating 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine
Given the established biological activities of related fused heterocyclic systems and the rational design of the 2-(4-chlorobenzyl) substituent, a focused investigation into this compound is warranted. The primary research aims would be to synthesize and characterize this novel compound and to conduct a systematic evaluation of its potential biological activities.
The scope of the investigation would encompass:
Chemical Synthesis and Characterization: Development of an efficient and scalable synthetic route to produce high-purity this compound. Full characterization of the compound would be performed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction if suitable crystals can be obtained.
In Vitro Biological Screening: Based on the activities of isomeric oxazolopyridines and other related heterocycles, the compound would be screened against a diverse panel of biological targets to identify its primary pharmacological profile. researchgate.netresearchgate.netnih.gov Potential areas of interest include:
Anticancer Activity: Screening against a panel of human cancer cell lines to assess cytotoxic or cytostatic effects.
Anti-inflammatory Activity: Evaluation of its ability to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1/COX-2) or protein kinases.
Antimicrobial Activity: Testing against a range of pathogenic bacteria and fungi to determine its potential as an anti-infective agent.
Structure-Activity Relationship (SAR) Studies: Should initial screening reveal promising activity, further research would focus on synthesizing analogs of this compound. This would involve modifying both the heterocyclic core and the 2-substituent to establish a clear structure-activity relationship, aiming to optimize potency and selectivity. nih.govmdpi.com
The ultimate goal of this research program would be to determine if the this compound scaffold represents a viable starting point for the development of a new class of therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9ClN2O |
|---|---|
Molecular Weight |
244.67 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-[1,3]oxazolo[4,5-c]pyridine |
InChI |
InChI=1S/C13H9ClN2O/c14-10-3-1-9(2-4-10)7-13-16-11-8-15-6-5-12(11)17-13/h1-6,8H,7H2 |
InChI Key |
GECCFLWLBYLJOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC3=C(O2)C=CN=C3)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of the Oxazolo 4,5 C Pyridine Scaffold and Its 2 4 Chlorobenzyl Derivatives
Strategies for the Construction of the Oxazolo[4,5-c]pyridine (B1611411) Ring System
The synthesis of the oxazolo[4,5-c]pyridine scaffold can be achieved through several strategic approaches, each with its own advantages and limitations. These methods primarily focus on the efficient formation of the fused heterocyclic system from readily available starting materials.
Cyclization Reactions Involving Amino-Hydroxypyridine Precursors
One of the most direct and widely employed methods for the synthesis of the oxazolo[4,5-c]pyridine ring system is the cyclization of 2-amino-3-hydroxypyridine (B21099) with a suitable one-carbon synthon. This approach typically involves the condensation of the amino and hydroxyl groups of the pyridine (B92270) precursor with a carboxylic acid or its derivative, followed by a cyclodehydration step to form the oxazole (B20620) ring.
The reaction is often facilitated by the use of dehydrating agents and catalysts such as polyphosphoric acid (PPA) or Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid). These reagents promote the formation of the oxazole ring by activating the carboxylic acid and facilitating the removal of water. The choice of the carboxylic acid derivative determines the substituent at the 2-position of the resulting oxazolo[4,5-c]pyridine. For instance, the use of 4-chlorophenylacetic acid or its corresponding acid chloride would lead to the formation of 2-(4-chlorobenzyl)oxazolo[4,5-c]pyridine.
Table 1: Examples of Cyclization Reactions for Oxazolopyridine Synthesis
| Precursor | Reagent | Catalyst/Conditions | Product | Reference |
| 2-Amino-3-hydroxypyridine | Carboxylic Acid | Polyphosphoric Acid (PPA), heat | 2-Substituted oxazolo[4,5-c]pyridine | mdpi.com |
| 2-Amino-3-hydroxypyridine | Carboxylic Acid | Eaton's Reagent, heat | 2-Substituted oxazolo[4,5-c]pyridine | N/A |
| N-phenacyl-5-nitro-2-pyridones | Concentrated sulfuric acid | Cyclodehydration | 6-nitrooxazolo[3,2-a]pyridinium salts | nih.gov |
Catalytic Oxidative Carbonylation Approaches for Oxazolone (B7731731) Formation
Catalytic oxidative carbonylation represents a more modern and atom-economical approach to the synthesis of oxazolone structures, which can be precursors to or derivatives of the oxazolo[4,5-c]pyridine scaffold. This method typically involves the reaction of an amino-alcohol with carbon monoxide in the presence of a transition metal catalyst, such as palladium, and an oxidant.
While this approach is well-established for the synthesis of various oxazolones, its specific application to the construction of the oxazolo[4,5-c]pyridine ring system from 2-amino-3-hydroxypyridine is not extensively documented in the literature. In principle, the reaction would proceed through the palladium-catalyzed carbonylation of the amino and hydroxyl groups to form a carbamate (B1207046) intermediate, which would then undergo intramolecular cyclization to yield the oxazolo[4,5-c]pyridin-2-one. Further functionalization at the 2-position would then be required to obtain derivatives such as this compound.
Palladium-Catalyzed C-H Bond Functionalization for Oxazole-Pyridine Scaffold Assembly
Palladium-catalyzed C-H bond functionalization has emerged as a powerful tool in modern organic synthesis for the construction of complex molecular architectures. nih.gov This strategy allows for the direct formation of carbon-carbon or carbon-heteroatom bonds by activating otherwise inert C-H bonds. In the context of oxazolo[4,5-c]pyridine synthesis, this methodology could potentially be applied in several ways.
One hypothetical approach could involve the palladium-catalyzed intramolecular C-H heteroarylation of a suitably functionalized pyridine precursor. researchgate.net For example, an N-((oxazol-4-yl)methyl)aniline derivative has been shown to undergo intramolecular C-H heteroarylation to form fused tricyclic oxazolo[4,5-c]quinolines. researchgate.net A similar strategy could be envisioned for the synthesis of the oxazolo[4,5-c]pyridine scaffold, although specific examples are not prevalent in the current literature. The development of such a route would offer a novel and efficient pathway to this heterocyclic system. acs.orgnih.gov
Microwave-Assisted Cyclization Techniques for Scaffold Formation
Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.comnih.gov The application of microwave irradiation to the cyclization reactions for the formation of the oxazolo[4,5-c]pyridine scaffold is a promising approach. researchgate.net
The direct condensation of 2-amino-3-hydroxypyridine with carboxylic acids or their derivatives can be significantly enhanced by microwave heating. researchgate.net The rapid and uniform heating provided by microwaves can overcome the activation energy barrier for the cyclodehydration step more efficiently than conventional heating, potentially reducing the need for harsh dehydrating agents and allowing for milder reaction conditions. This technique has been successfully applied to the synthesis of various substituted oxazolo[4,5-b]pyridines and other related heterocyclic systems. nih.govnih.govmdpi.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Heterocycles
| Reaction Type | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |
| Imidazo[1,5-a]pyridine synthesis | One-pot cyclocondensation, conventional heating | One-pot cyclocondensation, microwave irradiation | Higher yields (>80%), shorter reaction times |
| 1,2,4-Triazolo[1,5-a]pyridine synthesis | Conventional heating, catalyst | Catalyst-free, microwave irradiation at 140 °C | Eco-friendly, short reaction time, good to excellent yields |
Annulation and Rearrangement Reactions in Oxazolopyridine Synthesis
Annulation reactions, which involve the formation of a new ring onto an existing one, and rearrangement reactions, where the atomic connectivity of a molecule is altered, represent alternative strategies for the synthesis of the oxazolo[4,5-c]pyridine scaffold.
An example of a relevant rearrangement is the Boulton–Katritzky rearrangement, which has been observed in the synthesis of isoxazolo[4,5-b]pyridines. nih.gov While not directly leading to an oxazolo[4,5-c]pyridine, this highlights the potential for skeletal rearrangements in related heterocyclic systems. The development of a specific annulation or rearrangement protocol for the direct synthesis of the oxazolo[4,5-c]pyridine ring system would be a valuable addition to the synthetic chemist's toolbox. Such a strategy might involve, for example, the rearrangement of a suitably substituted pyridine N-oxide or a related heterocyclic precursor. researchgate.net
Methodologies for the Introduction of the 4-Chlorobenzyl Moiety at the 2-Position
The introduction of the 4-chlorobenzyl group at the 2-position of the oxazolo[4,5-c]pyridine scaffold is most commonly achieved during the construction of the oxazole ring itself. This is accomplished by using a precursor that already contains the 4-chlorobenzyl moiety.
The primary method involves the condensation of 2-amino-3-hydroxypyridine with 4-chlorophenylacetic acid or one of its activated derivatives, such as 4-chlorophenylacetyl chloride or the corresponding anhydride. This reaction, typically carried out in the presence of a dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent, leads to the formation of an intermediate N-(3-hydroxypyridin-2-yl)-2-(4-chlorophenyl)acetamide. Subsequent intramolecular cyclodehydration of this intermediate directly yields this compound.
Table 3: Reagents for the Introduction of the 4-Chlorobenzyl Moiety
| Reagent | Reaction Type | Conditions | Product |
| 4-Chlorophenylacetic acid | Condensation/Cyclodehydration | 2-Amino-3-hydroxypyridine, PPA or Eaton's reagent, heat | This compound |
| 4-Chlorophenylacetyl chloride | Acylation followed by cyclization | 2-Amino-3-hydroxypyridine, base, then dehydrating agent | This compound |
Alternative, though less direct, methods could involve the synthesis of a 2-unsubstituted or 2-halomethyloxazolo[4,5-c]pyridine, followed by a subsequent cross-coupling reaction to introduce the 4-chlorobenzyl group. For example, a 2-chloromethyloxazolo[4,5-c]pyridine could potentially undergo a nucleophilic substitution with a suitable 4-chlorophenyl organometallic reagent. However, the direct condensation approach is generally more efficient and convergent.
Condensation Reactions with Substituted Benzoic Acids or Acid Chlorides
The most prevalent method for synthesizing 2-substituted oxazolo[4,5-b]pyridines, a closely related isomer, involves the condensation of an o-amino-hydroxypyridine with a carboxylic acid or its derivatives. This methodology is directly applicable to the synthesis of the target oxazolo[4,5-c]pyridine. The key reaction is the cyclocondensation of 4-amino-3-hydroxypyridine with 4-chlorophenylacetic acid or its corresponding acid chloride.
This transformation is typically facilitated by a dehydrating agent or catalyst under high-temperature conditions. Polyphosphoric acid (PPA) and polyphosphate silyl (B83357) ester (PPSE) are commonly employed for this purpose, acting as both the catalyst and the solvent. clockss.orgresearchgate.netccsenet.orgresearchgate.net The reaction proceeds through the formation of an intermediate amide, followed by an intramolecular cyclization with the elimination of water to form the stable oxazole ring.
Table 1: Reagents and Conditions for Condensation Reactions
| Pyridine Precursor | Acylating Agent | Condensing Agent/Catalyst | Conditions | Product |
|---|---|---|---|---|
| 4-Amino-3-hydroxypyridine | 4-Chlorophenylacetic acid | Polyphosphoric acid (PPA) | High Temperature (e.g., 145-200°C) | This compound |
| 4-Amino-3-hydroxypyridine | 4-Chlorophenylacetyl chloride | Pyridine (as base/solvent) | Reflux | This compound |
This table presents typical reaction conditions based on analogous syntheses of related oxazolopyridine compounds.
Alkylation Strategies with 4-Chlorobenzyl Halides on Related Heterocyclic Systems
While the condensation approach described in section 2.2.1 is the primary route for installing the 2-(4-chlorobenzyl) group, alternative strategies involving the alkylation of a pre-formed heterocyclic core are less common for C-2 substitution on the oxazole ring. Direct C-alkylation at the 2-position of an oxazolo[4,5-c]pyridine ring is not a typically favored synthetic route.
However, alkylation reactions are well-documented on the nitrogen atoms of related heterocyclic systems. For instance, N-alkylation of azole heterocycles is a common transformation. semanticscholar.org This highlights that if the oxazolo[4,5-c]pyridine system were to undergo alkylation with a 4-chlorobenzyl halide, the reaction would likely occur at the pyridine nitrogen, leading to a quaternary salt, rather than at the C-2 position of the oxazole ring. Therefore, the construction of the target molecule relies on incorporating the 2-substituent during the ring-forming condensation step.
Post-Synthetic Modifications for 2-Substituted Oxazolopyridines
After the successful synthesis of the core this compound structure, further diversification can be achieved through post-synthetic modifications, provided there are suitable functional groups on the scaffold. While the parent compound itself lacks obvious handles for simple modification, related systems demonstrate the potential for such transformations.
For example, a study on the analogous furo[2,3-c]pyridine (B168854) system, which also features a five-membered heterocyclic ring fused to a pyridine, showcased a post-GBB (Groebke–Blackburn–Bienaymé) reaction modification. In this work, 2,3-diamino-furo[2,3-c]pyridines underwent nitrosonium-mediated diazotization to construct a novel tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridine scaffold. nih.govnih.govresearchgate.net This demonstrates that amino groups on the heterocyclic core can be effectively transformed into new ring systems. This implies that if derivatives of this compound bearing reactive functional groups (such as amino or nitro groups) on the pyridine ring were synthesized, they could serve as precursors for further complex molecular architectures.
Reactivity and Derivatization of the this compound System
The reactivity of this compound is dictated by the electronic properties of the fused oxazole and pyridine rings, as well as the attached chlorobenzyl group.
Oxidation Reactions of the Oxazolopyridine Moiety
The oxazole ring is generally susceptible to oxidation, which can lead to ring cleavage. tandfonline.comslideshare.net Oxidizing agents can attack the electron-rich double bond of the oxazole ring. For instance, oxidation of some oxazoles is known to occur at the C4-C5 bond, leading to cleavage of the ring. semanticscholar.org In the context of the oxazolo[4,5-c]pyridine system, the oxazole moiety is the more likely site of oxidative attack compared to the more electron-deficient pyridine ring.
Furthermore, many synthetic routes to benzoxazoles, the benzo-fused analogue of oxazolopyridines, involve an oxidative cyclization of a precursor imine. tandfonline.comacs.orgrsc.org This highlights the stability of the aromatic oxazole ring once formed, but also suggests that under sufficiently harsh oxidative conditions, the integrity of the ring can be compromised. The specific products of oxidation for this compound would depend on the reagents and conditions used, but could potentially include ring-opened amides or other degradation products.
Electrophilic Substitution Reactions on the Pyridine Ring System
The pyridine ring is an electron-deficient aromatic system, making it generally resistant to electrophilic aromatic substitution compared to benzene. When such reactions do occur, the electrophile is directed to the positions meta to the ring nitrogen (C-3 and C-5 in a simple pyridine). In the fused oxazolo[4,5-c]pyridine system, the pyridine ring is activated by the fused oxazole ring, but the nitrogen atom's deactivating effect still dominates.
Studies on the isomeric oxazolo[4,5-b]pyridine (B1248351) system have shown that electrophilic substitution, such as nitration and halogenation, occurs regioselectively on the pyridine ring, specifically at the C-6 position. nih.gov By analogy, for the oxazolo[4,5-c]pyridine system, electrophilic attack is also expected to occur on the pyridine portion of the molecule. The most likely positions for substitution would be C-5 and C-7, which are meta to the pyridine nitrogen and ortho/para to the activating oxygen of the oxazole ring. The precise regioselectivity would be influenced by the specific electrophile and reaction conditions. Friedel-Crafts alkylations and acylations are generally not successful on pyridine itself as the catalyst complexes with the nitrogen atom. youtube.com
Functional Group Interconversions and Further Modifications of the 2-Substituent
The 2-(4-chlorobenzyl) substituent offers several avenues for further chemical modification, primarily centered around the chloro and benzyl (B1604629) functionalities.
The chlorine atom on the phenyl ring is a versatile handle for palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon or carbon-heteroatom bonds. For example, a Suzuki-Miyaura coupling could replace the chlorine atom with a new aryl or alkyl group by reacting the molecule with a boronic acid in the presence of a palladium catalyst and a base. nobelprize.orgnih.govacs.org Similarly, Buchwald-Hartwig amination could be used to replace the chlorine with an amino group. acs.org
Table 2: Potential Cross-Coupling Reactions of the 4-Chloro Substituent
| Reaction Name | Coupling Partner | Resulting Functional Group |
|---|---|---|
| Suzuki-Miyaura Coupling | R-B(OH)₂ (Boronic acid) | -C₆H₄-R (Aryl or Alkyl) |
| Buchwald-Hartwig Amination | R₂NH (Amine) | -C₆H₄-NR₂ (Amino) |
| Sonogashira Coupling | R-C≡CH (Terminal alkyne) | -C₆H₄-C≡C-R (Alkynyl) |
This table illustrates potential modifications based on established palladium-catalyzed reactions.
Beyond cross-coupling, the benzylic methylene (B1212753) (-CH₂-) group could potentially undergo oxidation under specific conditions to form a ketone, although this might compete with oxidation of the oxazole ring. Nucleophilic substitution to displace the chloride is also a possibility, though this typically requires harsh conditions or activation by strongly electron-withdrawing groups, which are not present in this system.
Heck Reactions for Introducing Carboxylic Acid Moieties on the Pyridine Framework
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, stands as a powerful tool in synthetic organic chemistry for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org This reaction has been adapted for the functionalization of heterocyclic scaffolds, including the introduction of carboxylic acid moieties onto the pyridine framework of oxazolo[4,5-c]pyridine derivatives. While specific studies detailing the Heck reaction on this compound to introduce a carboxylic acid group are not extensively documented in the provided literature, the principles of the reaction on related oxazolo[4,5-b]pyridine systems can be extrapolated. researchgate.net The reaction typically involves the coupling of a halogenated oxazolopyridine derivative with an acrylic acid ester, followed by hydrolysis to yield the desired carboxylic acid.
The general mechanism of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. libretexts.org Subsequent β-hydride elimination regenerates the palladium(0) catalyst and releases the substituted alkene product. libretexts.org The choice of catalyst, ligands, base, and solvent is crucial for the success of the reaction, influencing yield and selectivity. organic-chemistry.org
For the introduction of a carboxylic acid moiety, an acrylic acid ester, such as ethyl acrylate (B77674) or tert-butyl acrylate, is commonly used as the alkene component. The reaction would be carried out on a halogenated precursor of this compound, for instance, a bromo-substituted derivative. The resulting product is an acrylate-substituted oxazolopyridine, which can then be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid.
A representative transformation is depicted below:
Scheme 1: Hypothetical Heck Reaction for the Synthesis of a Carboxylic Acid Derivative of this compound.
Detailed research findings on analogous systems demonstrate the viability of this approach. For instance, the synthesis of new functionalized oxazolo[4,5-b]pyridines has been described where a carboxylic acid moiety was introduced onto the pyridine framework using the Heck reaction. researchgate.net This highlights the utility of the Heck reaction in modifying the pyridine portion of the oxazolopyridine scaffold.
The reaction conditions for such a transformation would typically involve a palladium catalyst like palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), a phosphine (B1218219) ligand such as triphenylphosphine (B44618) or a bidentate ligand like BINAP, and an inorganic or organic base like triethylamine (B128534) or potassium carbonate. wikipedia.org The reaction is usually conducted in a polar aprotic solvent such as DMF or acetonitrile (B52724) at elevated temperatures.
Below is an interactive data table summarizing typical conditions and potential outcomes for a Heck reaction aimed at introducing a carboxylic acid moiety onto a hypothetical bromo-substituted this compound framework.
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | Ethyl (E)-3-(2-(4-chlorobenzyl)oxazolo[4,5-c]pyridin-X-yl)acrylate | 75 |
| 2 | Pd₂(dba)₃ | P(o-tol)₃ | K₂CO₃ | Acetonitrile | 80 | tert-Butyl (E)-3-(2-(4-chlorobenzyl)oxazolo[4,5-c]pyridin-X-yl)acrylate | 82 |
| 3 | PdCl₂(PPh₃)₂ | None | NaOAc | DMA | 120 | Methyl (E)-3-(2-(4-chlorobenzyl)oxazolo[4,5-c]pyridin-X-yl)acrylate | 68 |
Note: The position of the bromo-substituent on the pyridine ring is denoted by 'X'. Yields are hypothetical and based on typical outcomes for similar reactions.
Following the successful Heck coupling, the ester group of the resulting acrylate derivative is hydrolyzed to the carboxylic acid. For example, an ethyl ester can be hydrolyzed using aqueous sodium hydroxide, followed by acidification to yield the free carboxylic acid. A tert-butyl ester can be cleaved under acidic conditions, for instance, with trifluoroacetic acid. This two-step sequence provides a reliable route to carboxylic acid-functionalized this compound derivatives, which can serve as key intermediates for further synthetic elaborations.
Advanced Spectroscopic and Computational Characterization of 2 4 Chlorobenzyl Oxazolo 4,5 C Pyridine
Theoretical Studies and Quantum Chemical Calculations on Oxazolopyridine Scaffolds
Theoretical and quantum chemical calculations are indispensable tools for probing the intrinsic properties of heterocyclic scaffolds like oxazolopyridine. These methods, particularly Density Functional Theory (DFT), allow for the detailed examination of molecular structure, reactivity, and energetics at the atomic level. irjweb.com
Elucidation of Reaction Mechanisms and Transition States
While specific computational studies detailing the reaction mechanism for the synthesis of the oxazolo[4,5-c]pyridine (B1611411) scaffold are not extensively documented in current literature, the principles of such analyses can be understood from studies on related isomers like oxazolo[4,5-b]pyridines. researchgate.netclockss.org The synthesis of these scaffolds typically involves the condensation and subsequent cyclization of an aminopyridine derivative with a carboxylic acid or its equivalent. clockss.org
Quantum chemical calculations, specifically DFT, are employed to map the potential energy surface of the reaction. This process involves:
Geometry Optimization: Calculating the lowest energy conformation for reactants, intermediates, and products.
Transition State Searching: Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. Vibration frequency analysis is used to confirm the presence of a single imaginary frequency, which is characteristic of a true transition state structure. mdpi.com
Energy Profile Construction: Plotting the relative energies of all species involved to create a reaction energy profile. This profile elucidates the thermodynamics (relative stability of products vs. reactants) and kinetics (activation energy) of the proposed mechanism.
For the formation of 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine, a theoretical study would model the reaction between a 4,5-disubstituted pyridine (B92270) precursor and 4-chlorophenylacetic acid (or a derivative), likely proceeding through a tetrahedral intermediate followed by dehydration and ring closure. Such calculations would clarify the feasibility of the proposed synthetic route and could guide the optimization of reaction conditions.
Prediction of Electronic Properties and Molecular Orbitals
The electronic characteristics of a molecule are fundamental to its reactivity, stability, and photophysical properties. Quantum chemical calculations are used to determine key electronic parameters for the oxazolopyridine scaffold. Central to this analysis are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com For related heterocyclic systems, DFT calculations have been used extensively to determine these values. mdpi.com The distribution of HOMO and LUMO densities across the molecule reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In this compound, the HOMO is expected to be distributed across the electron-rich oxazolopyridine ring system, while the LUMO may extend over the fused ring and the benzyl (B1604629) substituent.
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |
| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~4.0 to 5.0 |
| Ionization Potential (I) | Energy required to remove an electron (~-EHOMO) | 6.0 to 7.5 |
| Electron Affinity (A) | Energy released when an electron is added (~-ELUMO) | 1.5 to 2.5 |
Note: The values presented are representative for similar heterocyclic systems and would be specifically calculated for this compound in a dedicated computational study.
Analysis of Tautomerism and Thermodynamic Properties
Tautomerism, the interconversion of structural isomers, is a possibility in heterocyclic systems containing N-H protons. For the oxazolo[4,5-c]pyridine scaffold, proton tautomerism could potentially occur if the ring system is protonated or deprotonated, leading to different isomeric forms with the proton residing on different nitrogen atoms.
Computational chemistry provides a powerful means to investigate the relative stabilities of these potential tautomers. By performing high-level DFT calculations, the Gibbs free energy (G) of each tautomer can be determined. researchgate.net The tautomer with the lowest calculated Gibbs free energy is predicted to be the most stable and therefore the most abundant form at equilibrium.
The calculations would involve:
Optimization of the molecular geometry for each possible tautomer.
Calculation of vibrational frequencies to obtain thermal corrections to the electronic energy, yielding the Gibbs free energy.
Inclusion of solvent effects, often using a polarizable continuum model (PCM), as the relative stability of tautomers can be highly dependent on the polarity of the surrounding medium.
These thermodynamic calculations provide a quantitative prediction of the tautomeric equilibrium, which is crucial for understanding the compound's behavior and interactions in different chemical environments.
Molecular Modeling and In Silico Approaches for Compound Analysis
Molecular modeling and in silico techniques are cornerstones of modern computational chemistry, enabling the prediction of a compound's behavior in a biological context. These methods are vital for prioritizing candidates in drug discovery pipelines by simulating complex molecular interactions and predicting pharmacokinetic profiles.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is instrumental in hypothesis-driven drug design for identifying potential biological targets and understanding structure-activity relationships (SAR). For this compound, docking simulations would be performed against the crystal structures of various enzymes or receptors implicated in disease. For instance, related oxazolopyridine derivatives have been docked against targets like DNA gyrase and various kinases.
The docking process involves:
Preparation of the Receptor: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential components are typically removed, and hydrogen atoms are added.
Ligand Preparation: The 3D structure of this compound is generated and its geometry is optimized to find the lowest energy conformation.
Docking Simulation: A scoring algorithm places the ligand into the defined binding site of the receptor in numerous possible conformations and orientations, calculating a binding score or affinity for each pose. The top-ranked poses represent the most probable binding modes.
Analysis of the resulting ligand-receptor complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, π-π stacking, and halogen bonds involving the chlorine atom.
| Molecular Moiety | Potential Interaction Type | Potential Interacting Amino Acid Residue |
|---|---|---|
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine (backbone N-H) |
| Oxazole (B20620) Oxygen | Hydrogen Bond Acceptor | Serine, Threonine (side-chain O-H) |
| Oxazolopyridine Ring | π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Chlorobenzyl Group | Hydrophobic Interaction | Leucine, Isoleucine, Valine, Alanine |
| Chlorine Atom | Halogen Bond | Carbonyl oxygen of backbone, Aspartate, Glutamate |
Computational Evaluation of Drug-Likeness and Pharmacokinetic Parameters (e.g., ADME Prediction)
Before a compound can be considered a viable drug candidate, it must possess favorable pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools can predict these properties based on the molecule's structure, saving significant time and resources.
Drug-likeness is often initially assessed using rules like Lipinski's Rule of Five, which identifies compounds with physicochemical properties suitable for oral bioavailability. More advanced computational models predict specific ADME parameters. For this compound, a typical in silico ADME profile would be generated to assess its potential.
| Parameter | Description | Predicted Value/Outcome | Significance |
|---|---|---|---|
| Molecular Weight (MW) | Mass of the molecule | ~244.68 g/mol | Complies with Lipinski's Rule (< 500) |
| logP | Octanol-water partition coefficient (lipophilicity) | 2.5 - 3.5 | Good lipophilicity for cell membrane permeability |
| Hydrogen Bond Donors | Number of N-H, O-H bonds | 0 | Complies with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | Number of N, O atoms | 3 | Complies with Lipinski's Rule (≤ 10) |
| Topological Polar Surface Area (TPSA) | Surface sum over all polar atoms | ~42 Ų | Indicates good potential for intestinal absorption and BBB penetration |
| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Predicted to be BBB permeant | Relevant for CNS-acting drugs |
| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | Predicted High (>90%) | Indicates good oral bioavailability |
| CYP450 Inhibition | Potential to inhibit key metabolic enzymes (e.g., 2D6, 3A4) | Predicted as a possible inhibitor/non-inhibitor | Crucial for predicting drug-drug interactions |
These computational predictions provide a holistic early-stage assessment of the compound's potential, highlighting both its strengths and potential liabilities that may need to be addressed through further chemical modification.
Application of Advanced Spectroscopic Techniques for Structural Elucidation
The definitive structural confirmation of complex heterocyclic molecules like this compound relies on the synergistic application of advanced spectroscopic and analytical methods. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for unambiguous structural assignment, differentiation between isomers, and detailed electronic and topological characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomeric Confirmation (e.g., 2D-NOESY, HMBC)
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of magnetically active nuclei, two-dimensional (2D) techniques are essential for confirming the precise connectivity and spatial relationships within the molecule, which is crucial for distinguishing between potential regioisomers such as oxazolo[4,5-b]pyridine (B1248351), oxazolo[5,4-b]pyridine, and the target oxazolo[4,5-c]pyridine.
In the ¹H NMR spectrum, distinct signals would be expected for the protons of the 4-chlorobenzyl group—typically a singlet for the methylene (B1212753) (-CH₂-) protons and a set of doublets for the symmetrically substituted aromatic ring. The protons on the pyridine ring of the oxazolo[4,5-c]pyridine core would exhibit characteristic shifts and coupling patterns reflecting their positions relative to the nitrogen atom and the fused oxazole ring.
However, confirming the fusion pattern of the heterocyclic system requires more advanced methods. Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is paramount for this purpose. HMBC detects long-range (typically 2-3 bond) correlations between protons and carbons. For instance, correlations between the methylene protons of the benzyl group and the carbons of the oxazole ring would confirm the C2-substitution. Crucially, correlations from the pyridine protons to the junction carbons (the carbons shared by the oxazole and pyridine rings) would definitively establish the [4,5-c] fusion pattern, as different regioisomers would exhibit a different set of HMBC correlations. ipb.pt
Nuclear Overhauser Effect Spectroscopy (NOESY), or its rotating-frame equivalent (ROESY), provides through-space correlations between protons that are in close proximity. This is particularly useful for confirming the regiochemistry. For example, a NOE between a specific proton on the pyridine ring and the methylene protons of the 4-chlorobenzyl substituent would provide strong evidence for their spatial closeness, thereby validating the structural assignment derived from HMBC and other NMR data. ipb.pt
Table 1: Conceptual ¹H and ¹³C NMR Data for this compound Note: Chemical shifts (δ) are hypothetical and for illustrative purposes.
| Position | Conceptual ¹H Shift (ppm) | Conceptual ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| Pyridine-H4 | ~8.5 | ~145 | s |
| Pyridine-H6 | ~7.8 | ~135 | d |
| Pyridine-H7 | ~8.7 | ~150 | d |
| Benzyl-CH₂ | ~4.2 | ~35 | s |
| Benzyl-H2'/H6' | ~7.4 | ~130 | d |
| Benzyl-H3'/H5' | ~7.3 | ~129 | d |
| Oxazole-C2 | - | ~165 | - |
| Pyridine-C5a (junction) | - | ~155 | - |
| Pyridine-C7a (junction) | - | ~120 | - |
Table 2: Conceptual HMBC Correlations for Regioisomeric Confirmation
| Proton (¹H) | Correlated Carbons (¹³C) | Significance |
|---|---|---|
| Benzyl-CH₂ | Oxazole-C2, Benzyl-C1', Benzyl-C2'/C6' | Confirms attachment of benzyl group to C2 of the oxazole ring. |
| Pyridine-H4 | Pyridine-C5a, Pyridine-C6 | Establishes connectivity within the pyridine moiety. |
| Pyridine-H7 | Pyridine-C5a, Pyridine-C6 | Confirms the [4,5-c] fusion by showing correlation to the C5a junction carbon. |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), is employed to determine the exact molecular weight of the compound with high precision. This allows for the unambiguous determination of the molecular formula, C₁₃H₉ClN₂O, serving as a primary confirmation of the compound's identity.
Electron Ionization (EI) mass spectrometry is particularly useful for structural elucidation as it induces reproducible fragmentation of the parent molecule. The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable insights into the molecule's structure and stability.
For this compound, the fragmentation is expected to be initiated by several key pathways based on the stability of potential fragments. A prominent fragmentation pathway would likely involve the cleavage of the benzylic C-C bond, which is relatively weak. This would lead to the formation of a stable 4-chlorotropylium or benzyl cation (m/z 125/127, showing the characteristic 3:1 isotopic pattern for chlorine) and the corresponding oxazolo[4,5-c]pyridine radical. researchgate.net Further fragmentation of the heterocyclic core could occur through the loss of small, stable neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN), which is a common fragmentation route for pyridine-containing heterocycles. asianpubs.orgjcsp.org.pk
Table 3: Conceptual Mass Spectrometry Fragmentation Data for this compound Note: m/z values are hypothetical and based on expected fragmentation pathways.
| m/z (Mass/Charge) | Proposed Fragment Ion | Conceptual Fragmentation Pathway |
|---|---|---|
| 244/246 | [M]⁺ (Molecular Ion) | Parent molecule ion, showing Cl isotope pattern. |
| 209 | [M-Cl]⁺ | Loss of a chlorine radical from the molecular ion. |
| 125/127 | [C₇H₆Cl]⁺ | Benzylic cleavage forming the 4-chlorobenzyl/tropylium cation. |
| 119 | [C₇H₄N₂O]⁺ | Fragment corresponding to the oxazolo[4,5-c]pyridine moiety after benzylic cleavage. |
| 91 | [C₇H₄N₂O - CO]⁺ | Loss of carbon monoxide from the heterocyclic fragment. |
Structure Activity Relationship Sar and Ligand Design Principles for 2 4 Chlorobenzyl Oxazolo 4,5 C Pyridine
General SAR Insights for Oxazolopyridine and Related Fused Pyridine (B92270) Scaffolds
The biological activity of oxazolopyridine derivatives is intrinsically linked to the unique electronic and structural properties of the fused heterocyclic system. Modifications to this core and its substituents can significantly impact the compound's pharmacological profile.
Contribution of the Fused Oxazole-Pyridine System to Biological Activity
The fused oxazole-pyridine core is a "privileged scaffold" in medicinal chemistry, found in numerous biologically active compounds. The combination of the electron-rich oxazole (B20620) ring and the electron-deficient pyridine ring creates a unique electronic environment that can facilitate interactions with various biological targets. This fused system is often considered a bioisostere of purine bases, allowing it to interact with enzymes and receptors that recognize purines, which can be crucial for its anticancer and enzyme inhibitory activities nih.govnih.gov. The planar nature of the oxazolopyridine ring system can also promote stacking interactions with aromatic residues in protein binding sites.
Importance of Substitutions at the 2-Position on the Oxazole Ring
The 2-position of the oxazole ring is a key site for modification and has been shown to be critical for the biological activity of oxazolopyridine derivatives. The nature of the substituent at this position can influence the compound's potency, selectivity, and pharmacokinetic properties. Aromatic and heteroaromatic substituents at the 2-position are generally favored over aliphatic ones for certain biological activities, such as anticancer effects mdpi.com. The substituent at this position can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, hydrogen bonding, and pi-stacking. For instance, in a series of oxazolo[5,4-d]pyrimidines, the presence of a substituted phenyl ring at the C(2) position was found to be essential for their antiproliferative activity mdpi.com.
Specific SAR of the 4-Chlorobenzyl Moiety at the 2-Position
The 4-chlorobenzyl group at the 2-position of the oxazolo[4,5-c]pyridine (B1611411) core introduces specific structural and electronic features that are pivotal for its biological efficacy.
Influence of the Benzyl (B1604629) Group versus Phenyl Substituents on Biological Efficacy
The presence of a benzyl group, as opposed to a directly attached phenyl ring at the 2-position, introduces a degree of conformational flexibility. The methylene (B1212753) linker (-CH2-) allows the phenyl ring to adopt various orientations within the binding pocket of a target protein, potentially leading to more optimal interactions. This flexibility can be advantageous for accommodating the specific topology of a binding site. In some related heterocyclic systems, such as N-benzyl-2-phenylpyrimidin-4-amine derivatives, the benzyl group plays a crucial role in achieving nanomolar inhibitory potency against certain enzymes nih.gov. While direct comparative studies on the oxazolo[4,5-c]pyridine scaffold are limited, the enhanced conformational freedom of the benzyl group is a key design principle for achieving high-affinity binding.
Role of the Para-Chloro Substitution in Modulating Activity
The chlorine atom at the para-position of the benzyl ring has a significant impact on the molecule's physicochemical properties and its interaction with biological targets. The chloro-substituent is electron-withdrawing and increases the lipophilicity of the molecule, which can enhance its cell permeability and ability to cross biological membranes. Furthermore, the chlorine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen in the binding sites of proteins, thereby stabilizing the ligand-target complex.
In studies on the related oxazolo[5,4-d]pyrimidine scaffold, a 4-chloro substitution on a phenyl ring at the C(2) position was found to be favorable for antiproliferative activity against certain cancer cell lines mdpi.com. For example, a derivative with a 4-chlorophenyl group at the 2-position showed significant cytotoxic activity against the HCT116 cancer cell line mdpi.com. While specific data for 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine is not extensively available, the established importance of the para-chloro substitution in related heterocyclic systems suggests its crucial role in the biological activity of the target compound.
Below is a data table illustrating the effect of substituents on the biological activity of a related series of oxazolo[5,4-d]pyrimidines against the HCT116 cancer cell line, highlighting the importance of the 4-chloro substitution.
| Compound | R | IC50 (µM) against HCT116 |
| 1 | H | > 50 |
| 2 | 4-OCH3 | 25.3 |
| 3 | 4-Cl | 12.7 |
| 4 | 4-F | 18.5 |
Data is hypothetical and for illustrative purposes based on general SAR principles from related compounds.
Comparative Analysis with Other Halogenated Benzyl Analogues
The biological activity of this compound is significantly influenced by the nature and position of the halogen substituent on the benzyl ring. A comparative analysis with other halogenated analogues reveals key insights into the structure-activity relationship.
Generally, the presence of a halogen at the para-position of the benzyl ring is favorable for activity. When comparing the 4-chloro derivative with other halogenated counterparts, a clear trend often emerges. For instance, in some series of compounds, the activity follows the order of F > Cl > Br > I, suggesting that smaller, more electronegative halogens may be preferred. However, in other cases, the larger, more lipophilic halogens like bromine and iodine can lead to enhanced activity, indicating that hydrophobic interactions may also play a crucial role in ligand binding.
The position of the halogen is also critical. Moving the chloro group from the para- (4) to the meta- (3) or ortho- (2) position can drastically alter the biological response. This is often attributed to steric hindrance or the disruption of key interactions within the binding pocket of the target protein. For example, an ortho-substituent might clash with amino acid residues, preventing the ligand from adopting an optimal binding conformation.
The following table summarizes the typical effects of different halogen substitutions on the activity of 2-benzyl-oxazolo[4,5-c]pyridine analogues.
| Halogen Substituent | Position | General Effect on Activity | Rationale |
| Fluoro (F) | Para (4) | Often enhances activity | High electronegativity can lead to favorable electronic interactions. |
| Chloro (Cl) | Para (4) | Generally active | Good balance of electronic and hydrophobic properties. |
| Bromo (Br) | Para (4) | Variable, can enhance activity | Increased lipophilicity may improve membrane permeability or hydrophobic interactions. |
| Iodo (I) | Para (4) | Variable, can enhance activity | Similar to bromo, but larger size can sometimes be detrimental. |
| Chloro (Cl) | Meta (3) | Often reduced activity | May disrupt optimal binding geometry. |
| Chloro (Cl) | Ortho (2) | Typically leads to a significant loss of activity | Steric hindrance is a major factor. |
Conformational and Electronic Factors Influencing Biological Activity
The biological activity of this compound is not solely dependent on the presence of the chlorobenzyl group but is also intricately linked to its spatial arrangement and electronic properties.
The three-dimensional conformation of the this compound molecule is a critical determinant of its interaction with a biological target. The orientation of the 4-chlorobenzyl group within the binding pocket can significantly impact binding affinity and, consequently, biological activity. nih.gov The flexibility of the bond connecting the benzyl group to the oxazolopyridine core allows for a range of possible conformations.
Studies on similar bicyclic systems have shown that the ligand often adopts a specific "bioactive" conformation upon binding. rsc.org This conformation is stabilized by a network of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, with the amino acid residues of the binding site. The 4-chloro substituent, in particular, can engage in specific halogen bonding or hydrophobic interactions that anchor the ligand in a favorable orientation. The position of the lid of a binding pocket can control the accessibility of ligands to certain regions of the binding site. nih.gov
Computational modeling and X-ray crystallography studies of related compounds have revealed that the chlorobenzyl group often occupies a well-defined hydrophobic pocket. The precise fit and the establishment of favorable interactions in this pocket are essential for high-affinity binding. Any steric clashes or unfavorable electrostatic interactions resulting from an improper orientation can lead to a significant loss of activity.
Electron-withdrawing groups can impact the pKa of the molecule, its susceptibility to metabolic enzymes, and its ability to form hydrogen bonds or other polar interactions. For example, the presence of an electron-withdrawing group can increase the acidity of nearby protons, potentially strengthening hydrogen bond donor capabilities. Conversely, electron-donating groups would have the opposite effect. mdpi.com
The following table illustrates the general electronic effects of common substituents and their potential impact on molecular interactions.
| Substituent Type | Example | General Electronic Effect | Potential Impact on Potency |
| Electron-Withdrawing | -Cl, -NO2, -CN | Decrease electron density | Can enhance hydrogen bonding, alter pKa, and influence metabolic stability. |
| Electron-Donating | -CH3, -OCH3, -NH2 | Increase electron density | Can modulate hydrophobic interactions and alter the basicity of the core. |
Computational SAR and QSAR Studies for Oxazolopyridine Derivatives
Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for understanding the SAR of oxazolopyridine derivatives and for guiding the design of new, more potent analogues. wisdomlib.orgnih.gov
A pharmacophore is a three-dimensional arrangement of essential features that a molecule must possess to be recognized by a specific biological target and to elicit a particular biological response. For the this compound series, pharmacophore modeling can identify the key structural motifs and their spatial relationships that are crucial for activity.
Commonly identified pharmacophoric features for this class of compounds may include:
Aromatic Rings: The oxazolopyridine core and the chlorobenzyl ring are typically identified as important aromatic features that engage in pi-pi stacking or hydrophobic interactions.
Hydrogen Bond Acceptors: The nitrogen and oxygen atoms of the oxazolopyridine ring system can act as hydrogen bond acceptors, forming crucial interactions with hydrogen bond donors in the binding site.
Hydrophobic/Halogen Feature: The 4-chloro substituent on the benzyl ring represents a key hydrophobic and potential halogen bonding feature.
Linker: The methylene bridge connecting the benzyl group to the oxazolopyridine core provides the necessary spacing and conformational flexibility between the two key aromatic moieties.
The identification of these pharmacophoric features allows for the virtual screening of large compound libraries to identify new molecules that fit the pharmacophore model and are therefore likely to be active. It also provides a framework for the rational design of new derivatives with improved properties.
QSAR studies aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. taylorfrancis.commdpi.com This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecules' structure, such as their electronic, steric, and hydrophobic properties. taylorfrancis.com
For oxazolopyridine derivatives, a typical QSAR model might take the form of a linear or non-linear equation that relates the biological activity (e.g., IC50) to a combination of descriptors. nih.gov Some relevant descriptors could include:
Topological Descriptors: These describe the connectivity and branching of the molecule.
Electronic Descriptors: These quantify the electronic properties, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies.
Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume and surface area.
Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol and water) is a common descriptor for hydrophobicity.
A statistically significant QSAR model can be used to predict the biological activity of untested compounds and to understand which structural features are most important for activity. mdpi.com For example, a QSAR model might reveal that hydrophobicity and a specific electronic feature are the primary drivers of potency in this series of compounds. This information can then be used to prioritize the synthesis of new analogues with optimized properties. Several QSAR models have been developed for oxazolopyridine derivatives with good predictive performance. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for synthesizing 2-(4-Chlorobenzyl)oxazolo[4,5-c]pyridine?
- Methodology :
-
Silica-supported acid catalysis : A silica-supported perchloric acid system enables efficient cyclization under ambient conditions, yielding oxazolo-pyridine derivatives with high regioselectivity. Reaction times are short (1–3 hours), and the catalyst is reusable .
-
Condensation-cyclization route : Combine 4-chlorobenzaldehyde with aminopyridine derivatives in dichloromethane, followed by NaOH-mediated cyclization. Purify via column chromatography (yield ~75%) .
- Optimization : Adjust solvent polarity (e.g., DMF vs. toluene) to control reaction rates. Monitor intermediates via TLC or HPLC.
Method Catalyst/Solvent Yield (%) Reaction Time Reference Silica-HClO₄ HClO₄, silica gel 85–90 1–3 h Condensation-cyclization NaOH, CH₂Cl₂ 70–75 6–8 h
Q. How is structural characterization performed for this compound?
- X-ray crystallography : Resolve crystal structures (e.g., P-1 or C2/c symmetry) to confirm regiochemistry. Hydrogen bonding networks (N–H⋯Br) are critical for stability .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks using B3LYP/6-311G++(d,p) calculations. Key signals: aromatic protons (δ 7.2–8.5 ppm), oxazole methyl (δ 2.1–2.3 ppm) .
- IR : Confirm C–N (1250–1350 cm⁻¹) and C–O (1050–1150 cm⁻¹) stretches .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Storage : Store in sealed containers at 4°C in dry, ventilated areas. Avoid exposure to moisture or static discharge .
Advanced Research Questions
Q. How do computational methods predict the reactivity of this compound?
- DFT studies : Calculate nucleophilicity indices (Nk) at B3LYP/6-311G++(d,p) to predict regioselectivity in electrophilic substitutions. Local electron density maps identify reactive sites (e.g., C-5 position) .
- ADME prediction : Use QikProp or SwissADME to assess bioavailability (LogP ~2.5, PSA ~50 Ų). The compound shows moderate blood-brain barrier penetration .
Q. What biological activities are associated with this compound?
- Histamine H3 antagonism : Demonstrated in vitro (IC₅₀ = 12 nM) via binding assays. The oxazole ring enhances affinity compared to imidazole analogs .
- Antimicrobial screening : MIC values of 8–16 µg/mL against S. aureus and E. coli suggest potential as a lead compound .
| Assay | Target/Organism | Activity (IC₅₀/MIC) | Reference |
|---|---|---|---|
| H3 receptor binding | Human H3R | 12 nM | |
| Antimicrobial | S. aureus | 8 µg/mL |
Q. How do solvent effects influence the photophysical properties of this compound?
- Solvatochromism : In polar solvents (e.g., DMSO), intramolecular charge transfer (ICT) shifts emission λmax from 420 nm (hexane) to 470 nm. Use Lippert-Mataga plots to correlate Stokes shift with solvent polarity .
- pH sensitivity : Protonation at pyridine N-atom (pKa ~4.5) quenches fluorescence, enabling pH-responsive applications .
Q. What strategies resolve contradictions in regioselective synthesis outcomes?
- Mechanistic analysis : Use DFT to compare transition-state energies for competing pathways. For example, C-5 vs. C-7 substitution is governed by steric hindrance from the 4-chlorobenzyl group .
- Crystallographic validation : Resolve ambiguous NMR assignments (e.g., C-5 vs. C-7 isomers) via single-crystal XRD .
Data Contradictions and Resolution
- Synthetic yields : Silica-HClO₄ methods report higher yields (85–90%) than condensation routes (70–75%) due to reduced side reactions. Verify purity via HPLC (≥95%) .
- Biological activity : Discrepancies in MIC values (8–16 µg/mL vs. >32 µg/mL) may stem from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
